N,N'-Bis(2-mercaptobenzoyl)hydrazide
Overview
Description
N,N’-Bis(2-mercaptobenzoyl)hydrazide: is a chemical compound with the molecular formula C14H12N2O2S2 and a molecular weight of 304.39 g/mol . This compound is known for its unique structure, which includes two mercaptobenzoyl groups attached to a hydrazide moiety. It is primarily used in proteomics research and has various applications in chemistry and biology .
Mechanism of Action
Target of Action
N,N’-Bis(2-mercaptobenzoyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, a critical step in the replication of the virus .
Mode of Action
The compound interacts with HIV-1 integrase, inhibiting its function . This prevents the integration of the viral DNA into the host genome, thereby halting the replication of the virus .
Biochemical Pathways
The inhibition of HIV-1 integrase disrupts the viral replication pathway. Without the ability to integrate the viral DNA into the host genome, the virus cannot replicate and produce new virions .
Result of Action
By inhibiting HIV-1 integrase, N,N’-Bis(2-mercaptobenzoyl)hydrazide prevents the replication of the HIV-1 virus. This can lead to a decrease in viral load and potentially slow the progression of HIV-1 infection .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(2-mercaptobenzoyl)hydrazide typically involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: Industrial production of N,N’-Bis(2-mercaptobenzoyl)hydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(2-mercaptobenzoyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfide bonds.
Reduction: The compound can be reduced to form thiol groups.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Substituted hydrazides.
Scientific Research Applications
N,N’-Bis(2-mercaptobenzoyl)hydrazide has several scientific research applications, including:
Proteomics Research: Used as a reagent for the modification and analysis of proteins.
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules
Comparison with Similar Compounds
N,N’-Bis(2-mercaptobenzoyl)hydrazine: Similar structure but with a hydrazine moiety.
2-Mercaptobenzoyl hydrazide: Contains only one mercaptobenzoyl group.
N,N’-Bis(2-mercaptobenzoyl)urea: Similar structure but with a urea moiety.
Uniqueness: N,N’-Bis(2-mercaptobenzoyl)hydrazide is unique due to its dual mercapto groups, which provide it with distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDWFVITTFIUNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90327935 | |
Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
292615-41-9, 1217678-56-2 | |
Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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